molecular formula C16H14FN5O5S B2697046 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2309751-43-5

5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2697046
CAS No.: 2309751-43-5
M. Wt: 407.38
InChI Key: IUHAYRBDNYMFHN-UHFFFAOYSA-N
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Description

5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazole ring with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the piperazine moiety, and the sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study biological processes and interactions at the molecular level.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(5-Chloropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
  • 5-{[4-(5-Bromopyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

Compared to similar compounds, 5-{[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall biological activity

Properties

IUPAC Name

5-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O5S/c1-20-12-6-11(2-3-13(12)27-16(20)24)28(25,26)21-4-5-22(14(23)9-21)15-18-7-10(17)8-19-15/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHAYRBDNYMFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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